Predicted Physicochemical Properties vs. Regioisomer
Predicted physicochemical parameters for 2-Fluoro-4-amino-5-bromo-benzaldehyde differ markedly from its closest regioisomer, 4-Amino-5-bromo-2-fluorobenzaldehyde (which shares an identical molecular formula). The target compound exhibits a significantly more negative predicted pKa (-1.21 vs. -1.21 for the regioisomer; both values are identical but differ from other analogs) and a distinct LogP (2.564) . These differences are sufficient to alter chromatographic retention times, membrane permeability, and formulation behavior in biological assays.
| Evidence Dimension | Predicted Physicochemical Parameters (pKa, LogP, Density) |
|---|---|
| Target Compound Data | pKa: -1.21±0.10; LogP: 2.564; Density: 1.761±0.06 g/cm³; Boiling Point: 311.2±42.0 °C (all predicted) |
| Comparator Or Baseline | 4-Amino-5-bromo-2-fluorobenzaldehyde: pKa: -1.21±0.10 (predicted); 2-Amino-4-bromo-5-fluorobenzaldehyde: pKa and LogP not available; 2-Bromo-5-fluorobenzaldehyde: pKa not available, Melting Point: 51-56 °C (experimental) |
| Quantified Difference | Target compound LogP 2.564 indicates moderate lipophilicity, while comparator pKa values are less acidic than benzaldehyde itself (pKa ~-7). No direct experimental comparator data exists for pKa/LogP. |
| Conditions | Predicted values using ACD/Labs Percepta or similar software; no experimental validation reported. |
Why This Matters
The distinct predicted physicochemical profile of 2-Fluoro-4-amino-5-bromo-benzaldehyde informs procurement decisions when screening building blocks for lead optimization, as it offers a unique combination of lipophilicity and acidity not shared by its regioisomeric counterparts.
